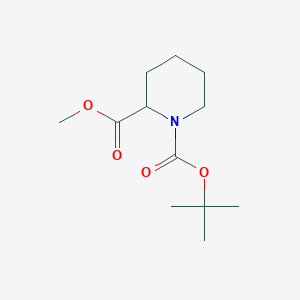

1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJFJDVCVNWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446512 | |

| Record name | 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167423-93-0 | |

| Record name | 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for this specific compound remains largely unavailable. A putative CAS Number has been identified as 167423-93-0 [1]. This document summarizes the available information for the target compound and provides data for structurally similar compounds to offer comparative insights. General experimental protocols for determining the physical properties of esters are also detailed. Due to the absence of specific data in published literature, a diagram for a signaling pathway or experimental workflow directly involving this compound could not be generated. Instead, a general workflow for the utilization of N-Boc protected piperidine derivatives in drug discovery is presented.

Introduction to this compound

This compound, also known as N-Boc-2-methoxycarbonylpiperidine or N-Boc-pipecolic acid methyl ester, is a chiral heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. The piperidine scaffold is a common motif in many biologically active compounds. The ability to selectively functionalize the C-2 position makes this compound a useful chiral building block in drug discovery and medicinal chemistry.

Physicochemical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound (Target Compound) | 1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | N-Boc-Piperidine-4-carboxylic acid methyl ester | 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid |

| CAS Number | 167423-93-0[1] | 81357-18-8 | 124443-68-1 | 746658-74-2[2] |

| Molecular Formula | C₁₃H₂₃NO₄ | C₁₂H₁₉NO₅ | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄[2] |

| Molecular Weight | 257.33 g/mol | 257.28 g/mol | 243.30 g/mol | 243.30 g/mol [2] |

| Melting Point | Data not available | Data not available | 33.0 to 37.0 °C[3] | Data not available |

| Boiling Point | Data not available | Data not available | Predicted: 307.4 ± 35.0 °C[3] | Data not available |

| Density | Data not available | Data not available | Predicted: 1.094 ± 0.06 g/cm³[3] | Data not available |

| Solubility | Expected to be soluble in organic solvents. | Data not available | Insoluble in water; soluble in organic solvents.[3] | Data not available |

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols for determining the key physical properties of esters like this compound.

Melting Point Determination

The melting point of a solid ester can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated digital instrument.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

For liquid esters, the boiling point can be determined by distillation or using a micro-method.

-

Distillation Method: A simple distillation apparatus is set up with a small quantity of the liquid ester in the distilling flask along with boiling chips. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature of the distilling vapor, is recorded as the boiling point.

-

Micro Boiling Point Determination (Thiele Tube): A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it. The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil. As the temperature rises, a stream of bubbles will emerge from the capillary. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

Density Determination

The density of a liquid ester can be determined using a pycnometer or a hydrometer.

-

Pycnometer Method: A pycnometer of a known volume is weighed empty and then weighed again when filled with the liquid ester at a specific temperature. The density is calculated by dividing the mass of the ester by the volume of the pycnometer.

Solubility Determination

The solubility of an ester in various solvents can be determined qualitatively and quantitatively.

-

Qualitative Assessment: A small amount of the ester is added to a test tube containing the solvent of interest (e.g., water, ethanol, acetone). The mixture is agitated, and the solubility is observed (e.g., soluble, partially soluble, insoluble).

-

Quantitative Assessment: A saturated solution of the ester is prepared in a specific solvent at a given temperature. A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.

Application in Drug Discovery Workflow

While no specific signaling pathway involving this compound has been identified in the literature, its structural motifs are common in pharmaceutical development. The following diagram illustrates a general workflow where N-Boc protected piperidine derivatives are utilized as chiral building blocks in the synthesis of potential drug candidates.

Caption: General workflow for using N-Boc piperidine esters in drug discovery.

Conclusion

This compound is a potentially valuable chiral building block for synthetic and medicinal chemistry. However, a significant gap exists in the publicly available, experimentally determined physical property data for this specific compound. The information provided for structurally related molecules can serve as a useful estimation for researchers. The generalized experimental protocols outlined in this guide provide a framework for determining these properties should the compound become more widely available. The provided workflow diagram illustrates the common utility of such N-Boc protected piperidine derivatives in the broader context of drug discovery and development. Further research is warranted to fully characterize this compound and explore its potential applications.

References

1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate molecular weight

An In-depth Technical Guide on 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and applications.

Core Molecular Properties

This compound is a derivative of piperidine-2-carboxylic acid, also known as pipecolic acid. It features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the carboxyl group of the second position. This structure makes it a valuable chiral building block in the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | 1-(tert-butyl) 2-methyl piperidine-1,2-dicarboxylate |

| Common Synonyms | N-Boc-pipecolic acid methyl ester, 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid methyl ester |

| Appearance | Typically a colorless oil or a low-melting solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol |

Synthesis and Experimental Protocols

The synthesis of this compound generally involves a two-step process starting from piperidine-2-carboxylic acid (pipecolic acid). The first step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.

Step 1: N-Boc Protection of Piperidine-2-carboxylic acid

This procedure involves the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

-

Materials: Piperidine-2-carboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve piperidine-2-carboxylic acid in an aqueous solution of sodium hydroxide.

-

To this solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the mixture with a cold aqueous solution of a weak acid (e.g., citric acid or KHSO₄) to pH 2-3.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperidine-2-carboxylic acid.

-

Step 2: Esterification of N-Boc-piperidine-2-carboxylic acid

The resulting N-protected amino acid is then esterified to yield the final product.

-

Materials: N-Boc-piperidine-2-carboxylic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC) with DMAP.

-

Procedure (using Thionyl Chloride):

-

Dissolve N-Boc-piperidine-2-carboxylic acid in methanol at 0 °C.

-

Add thionyl chloride dropwise to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give this compound. Purification can be achieved by column chromatography if necessary.

-

Applications in Research and Drug Development

Piperidine derivatives are prevalent scaffolds in medicinal chemistry due to their favorable physicochemical properties and their presence in numerous natural products and synthetic drugs. This compound serves as a versatile chiral building block for the synthesis of a wide range of biologically active compounds.

The N-Boc protecting group allows for selective reactions at other positions of the piperidine ring, and it can be easily removed under acidic conditions to liberate the secondary amine for further functionalization. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or can participate in various coupling reactions.

This compound and its analogs are key intermediates in the synthesis of:

-

Enzyme inhibitors: The piperidine scaffold can mimic the transition states of various enzymatic reactions.

-

Receptor agonists and antagonists: The rigid conformational structure of the piperidine ring is ideal for specific binding to receptors.

-

Antiviral and anticancer agents: Many complex natural products with these activities contain substituted piperidine rings.

1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate synthesis overview

An In-depth Technical Guide to the Synthesis of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

Introduction

This compound, also known as N-Boc-methyl pipecolinate, is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its rigid piperidine scaffold, combined with the orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the 2-position—makes it a versatile intermediate for the synthesis of complex alkaloids, pharmaceutical agents, and chiral ligands. The Boc group provides robust protection under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, while the methyl ester allows for various transformations such as hydrolysis, amidation, or reduction. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and process diagrams.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies:

-

Functionalization of a Pre-existing Piperidine Ring: This is the most direct and common approach, typically starting from commercially available pipecolic acid or its methyl ester. The synthesis involves two key steps: esterification of the carboxylic acid (if starting with pipecolic acid) and subsequent protection of the secondary amine with a Boc group.

-

Construction of the Piperidine Ring from Acyclic or Heteroaromatic Precursors: This strategy involves building the piperidine core from simpler molecules. A notable example is the reduction of a corresponding pyridine derivative, such as methyl picolinate (methyl pyridine-2-carboxylate). This method is advantageous when substituted piperidines are desired, starting from readily available substituted pyridines.

Route 1: Synthesis from Pipecolic Acid or its Methyl Ester

This approach is favored for its simplicity and high efficiency, utilizing readily available starting materials. The overall transformation involves the esterification of pipecolic acid to methyl pipecolinate, followed by the N-protection with di-tert-butyl dicarbonate (Boc₂O).

Logical Workflow for Synthesis from Pipecolic Acid

Caption: Synthesis of the target compound from pipecolic acid.

Experimental Protocols

Step 1: Esterification of Pipecolic Acid to Methyl Pipecolinate Hydrochloride

This procedure describes the formation of the methyl ester using thionyl chloride in methanol. This method is efficient for converting carboxylic acids to their corresponding methyl esters.

-

Procedure: To a stirred mixture of pipecolic acid (1 equivalent) in methanol (approx. 3-4 mL per gram of acid) at 0–10°C, thionyl chloride (SOCl₂) (2.0 equivalents) is added dropwise.[1] The mixture is then allowed to warm to room temperature and stirred overnight (approx. 16-24 hours).[1] The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure. The resulting crude product, methyl pipecolinate hydrochloride, can often be used in the next step without further purification.

Step 2: N-Boc Protection of Methyl Pipecolinate

This step introduces the tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen.

-

Procedure: Methyl pipecolinate hydrochloride (1 equivalent) is dissolved or suspended in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2][3] The mixture is cooled to 0°C, and a base, typically triethylamine (Et₃N, 2.0-2.5 equivalents) or diisopropylethylamine (DIEA), is added to neutralize the hydrochloride salt and act as a proton scavenger.[4][5] Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.[3][4] Upon completion, water is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[3] The crude product is then purified by column chromatography on silica gel to afford the final product.[4]

Quantitative Data for Route 1

| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pyrazine-2-carboxylic acid | SOCl₂, MeOH | Methanol | 0 to 23 | Overnight | 80.2 | [1] |

| 2 | Methyl isonipecotate | Boc₂O, Et₃N | Dichloromethane | 25 | 12 | 98 | [4] |

| 2 | Piperidine derivative* | Boc₂O, Et₃N | Dichloromethane | 0 to RT | 16 | 99 | [3] |

*Data from analogous reactions on similar substrates.

Route 2: Synthesis from Methyl Pyridine-2-carboxylate

This route involves the catalytic hydrogenation of the pyridine ring to form the piperidine core, followed by N-Boc protection. This is a powerful method for accessing the piperidine scaffold from aromatic precursors.

Experimental Workflow for Synthesis from Pyridine Precursor

References

- 1. connectjournals.com [connectjournals.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 4. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Synthetic Profile of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate. This N-Boc protected pipecolic acid methyl ester is a valuable chiral building block in the synthesis of complex nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This document aims to serve as a detailed resource, presenting available spectroscopic data, experimental protocols, and a visual representation of the synthetic workflow.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for (rac)-1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

The following table summarizes the ¹³C NMR chemical shifts for the racemic mixture of this compound.[1]

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (ester) | 173.2 |

| C=O (Boc) | 154.8 |

| C(CH₃)₃ (Boc) | 80.1 |

| C2 (piperidine) | 58.5 |

| OCH₃ | 52.0 |

| C6 (piperidine) | 41.5 |

| C(CH₃)₃ (Boc) | 28.4 |

| C4 (piperidine) | 24.9 |

| C3 (piperidine) | 24.4 |

| C5 (piperidine) | 20.7 |

Note: Data obtained from SpectraBase for the racemic mixture. The full spectrum requires a subscription to view.[1]

¹H and ¹³C NMR Data for Structurally Similar Compounds

For comparative purposes, the following table includes ¹H and ¹³C NMR data for tert-butyl piperidine-1-carboxylate, a foundational structure.[2]

| Compound | Spectroscopy | Solvent | Chemical Shifts (δ) ppm |

| tert-Butyl piperidine-1-carboxylate | ¹H NMR | d6-DMSO | 3.35 (m, 4H), 1.56-1.45 (m, 15H) |

| ¹³C NMR | d6-DMSO | 154.89, 79.03, 44.31, 28.42, 25.69, 24.45 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | tert-Butyl 2-oxopiperidine-1-carboxylate (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 | Present |

| C=O stretch (ester) | 1735-1750 | N/A |

| C=O stretch (carbamate) | 1680-1700 | Present |

| C-O stretch | 1000-1300 | Present |

Mass Spectrometry (MS)

While the mass spectrum for the target molecule is not explicitly available, the molecular weight can be calculated, and fragmentation patterns can be predicted. The table below shows the calculated molecular weight and the mass spectrometry data for a related compound.

| Compound | Technique | Molecular Formula | Calculated M+H⁺ | Observed m/z |

| This compound | - | C₁₂H₂₁NO₄ | 244.15 | Not Available |

| tert-Butyl benzyl(4-oxobutyl)carbamate | HRMS (FD) | C₁₆H₂₃NO₃ | 278.1751 | 277.1679 |

Experimental Protocols

The synthesis of this compound typically involves two key steps: N-Boc protection of the piperidine ring and subsequent esterification of the carboxylic acid at the 2-position. The following protocols are adapted from general procedures for the synthesis of similar compounds.

Synthesis of 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (N-Boc-pipecolic acid)

This procedure describes the protection of the secondary amine of pipecolic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Pipecolic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve pipecolic acid in a 1N aqueous solution of sodium hydroxide and dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate.

-

Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1N HCl) at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pipecolic acid.

Synthesis of this compound

This procedure describes the esterification of N-Boc-pipecolic acid to its methyl ester.

Materials:

-

N-Boc-pipecolic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or other esterification reagents (e.g., (trimethylsilyl)diazomethane)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure using Thionyl Chloride:

-

Dissolve N-Boc-pipecolic acid in methanol at 0 °C.

-

Slowly add thionyl chloride dropwise to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualized Experimental Workflow

The following diagrams illustrate the general synthetic pathway and a typical laboratory workflow for the preparation and purification of this compound.

Caption: General two-step synthesis of the target compound.

Caption: From reaction setup to final product analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the spectral data, experimental protocols, and key structural interpretations, including the impact of conformational isomerism.

Spectral Data Summary

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3) at a frequency of 500 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The quantitative data, including chemical shifts, multiplicity, coupling constants (J), and integration, are summarized in the table below.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | Hax/Heq of piperidine ring |

| 3.73 – 3.63 | m | 2H | Hax/Heq of piperidine ring |

| 3.40 – 3.26 | m | 2H | Hax/Heq of piperidine ring |

| 1.99 – 1.73 | m | 4H | Hax/Heq of piperidine ring |

| 1.67 – 1.48 | m | 3H | Hax/Heq of piperidine ring |

| 1.46 | s | 9H | tert-butyl group |

| 1.45 – 1.32 | m | 1H | Hax/Heq of piperidine ring |

Note: The assignments for the piperidine ring protons are complex due to overlapping multiplets and the presence of conformational isomers (rotamers). The data presented is based on a representative example found in the literature for a closely related structure.[1]

Experimental Protocol

The following is a generalized experimental protocol for acquiring the 1H NMR spectrum of this compound, based on standard laboratory practices for similar compounds.[1]

Instrumentation:

-

A 500 MHz NMR spectrometer (e.g., Bruker UltraShield Plus Avance III) was used for data acquisition.[1]

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3).

-

The solution was transferred to a 5 mm NMR tube.

Data Acquisition Parameters:

-

Solvent: CDCl3

-

Temperature: Ambient temperature (e.g., 298 K)

-

Reference: The residual protio-solvent signal of CDCl3 was used as an internal reference (δ = 7.26 ppm).[1]

-

Data Reporting: Chemical shifts (δ) are reported in ppm. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad). Coupling constants (J) are reported in Hertz (Hz).[1]

Conformational Analysis and Spectral Interpretation

The 1H NMR spectrum of N-Boc protected piperidines, such as this compound, is often complicated by the presence of conformational isomers, specifically rotamers. This phenomenon arises from the restricted rotation around the carbamate (N-CO) bond at room temperature.[2][3] This restricted rotation leads to two distinct conformers that are in slow exchange on the NMR timescale, resulting in a broadening or duplication of signals for the protons near the nitrogen atom.

The piperidine ring itself typically adopts a chair conformation.[2][4] The presence of the bulky tert-butoxycarbonyl (Boc) group and the methyl ester at the C2 position influences the equilibrium between different chair conformations and the rotameric states. This dynamic behavior contributes to the complexity of the proton signals for the piperidine ring, which often appear as broad multiplets.[1]

The most distinct signal in the spectrum is the sharp singlet at approximately 1.46 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[1][5] The protons of the piperidine ring appear as a series of overlapping multiplets between approximately 1.32 and 3.87 ppm.[1] The specific assignment of each of these protons is challenging without further two-dimensional NMR experiments (e.g., COSY, HSQC).

Below is a diagram illustrating the key structural features and the concept of rotameric equilibrium that influences the 1H NMR spectrum.

References

Technical Guide: ¹³C NMR Analysis of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation related to the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate. This document outlines a detailed experimental protocol for acquiring high-quality ¹³C NMR spectra, a structured format for data presentation, and a visual guide to the molecule's carbon environments.

Data Presentation

The following table structure is recommended for the clear and concise presentation of ¹³C NMR data for this compound. Due to the proprietary nature of spectral databases, specific chemical shift values for this compound are not publicly available at the time of this publication. Researchers are advised to populate this table with their experimentally obtained data.

| Carbon Atom | Chemical Shift (δ) ppm |

| C2 | Populate with experimental data |

| C3 | Populate with experimental data |

| C4 | Populate with experimental data |

| C5 | Populate with experimental data |

| C6 | Populate with experimental data |

| C=O (Ester) | Populate with experimental data |

| C=O (Boc) | Populate with experimental data |

| -OC (CH₃)₃ | Populate with experimental data |

| -OC(C H₃)₃ | Populate with experimental data |

| -COOCH₃ | Populate with experimental data |

Experimental Protocol: ¹³C NMR Spectroscopy

This section details a standard protocol for the acquisition of a proton-decoupled ¹³C NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.

-

Mass: Weigh approximately 10-20 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium lock signal.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.0 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal (for CDCl₃, δ ≈ 77.16 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

2. NMR Spectrometer Setup and Calibration:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition:

-

Experiment Type: Select a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments). This will result in a spectrum where each unique carbon atom appears as a singlet.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for organic molecules (typically 0-220 ppm).

-

Pulse Angle: A 30-45° pulse angle is often used as a compromise between signal intensity and relaxation time.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons of interest) is necessary.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. The number of scans will depend on the sample concentration, with typical values ranging from several hundred to several thousand to achieve an adequate signal-to-noise ratio.

-

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.0 ppm) or the solvent peak (CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Visualization of Molecular Structure and Carbon Environments

The following diagram illustrates the molecular structure of this compound with each unique carbon atom labeled. This labeling corresponds to the data table provided above and is essential for the assignment of the ¹³C NMR signals.

Caption: Molecular structure of this compound.

Purity analysis of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

An In-Depth Technical Guide to the Purity Analysis of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate

Introduction

This compound is a key heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical compounds and novel chemical entities. As an N-Boc protected amino acid ester, its purity is paramount to ensure the desired reaction outcomes, yield, and the impurity profile of subsequent active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the analytical methodologies required for the rigorous purity assessment of this compound, tailored for researchers, scientists, and drug development professionals.

A multi-faceted analytical approach is essential for a complete purity profile. This typically involves a combination of chromatographic techniques for separation and quantification of impurities, spectroscopic methods for structural confirmation, and elemental analysis for verifying empirical composition.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Appearance | Typically a colorless oil or a white to off-white solid |

| CAS Number | 162544-77-2 |

Overall Analytical Workflow

The comprehensive purity analysis of this compound follows a structured workflow, beginning with sample reception and culminating in a final purity statement. This process ensures that all aspects of the compound's quality are assessed.

Chromatographic Purity Assessment

Chromatographic methods are the cornerstone of purity analysis, providing quantitative results on the main component and any impurities present.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary technique for determining the purity and impurity profile of this compound.

Experimental Protocol:

-

Instrument: HPLC system with UV or Diode Array Detector (DAD).

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

Data Presentation: Example HPLC Purity Data

| Peak No. | Retention Time (min) | Area % | Identification |

| 1 | 3.5 | 0.15 | Starting Material Impurity |

| 2 | 8.9 | 99.75 | This compound |

| 3 | 10.2 | 0.10 | Unknown Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile by-products.

Experimental Protocol:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Split Ratio: 20:1.

-

Oven Program:

-

Initial: 50 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C.

-

Mass Range: 40-500 amu.

-

Sample Preparation: Dissolve 2 mg of the sample in 1 mL of Dichloromethane.

Data Presentation: Potential Volatile Impurities by GC-MS

| Retention Time (min) | Compound | Identification Method |

| 2.8 | Dichloromethane | Library Match, Standard |

| 4.5 | Tetrahydrofuran | Library Match, Standard |

| 6.1 | Triethylamine | Library Match, Standard |

Structural Confirmation and Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the chemical structure of the main component and aiding in the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the identity and structural integrity of the compound. The presence of unexpected signals can indicate impurities.

Experimental Protocol:

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Sample Concentration: ~10 mg/mL.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition: Standard ¹H and ¹³C{¹H} experiments.

Data Presentation: Expected NMR Chemical Shifts

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.9-5.1 | m (broad) | 1H | H-2 (piperidine) |

| ~3.9-4.1 | m | 1H | Piperidine ring H |

| ~3.65 | s | 3H | -OCH₃ |

| ~2.8-3.0 | m | 1H | Piperidine ring H |

| ~1.2-2.2 | m | 6H | Piperidine ring CH₂ |

| ~1.45 | s | 9H | -C(CH₃)₃ |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~173.0 | Ester C=O |

| ~155.0 | Carbamate C=O |

| ~80.0 | -C (CH₃)₃ |

| ~55.0 | C-2 (piperidine) |

| ~52.0 | -OCH₃ |

| ~40.0 | Piperidine ring CH₂ |

| ~28.5 | -C(C H₃)₃ |

| ~20-26 | Piperidine ring CH₂ |

Note: Chemical shifts are approximate and can vary based on conditions and the presence of rotamers due to the Boc-group.

Elemental Analysis

Elemental analysis provides confirmation of the compound's empirical formula by quantifying the percentage of carbon, hydrogen, and nitrogen.

Experimental Protocol:

-

Instrument: CHN Elemental Analyzer.

-

Method: Combustion analysis. A precisely weighed sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are measured.

Data Presentation: Comparison of Theoretical vs. Experimental Values

| Element | Theoretical % | Found % |

| Carbon (C) | 59.24 | 59.18 |

| Hydrogen (H) | 8.70 | 8.75 |

| Nitrogen (N) | 5.76 | 5.72 |

Impurity Identification Workflow

When an unknown impurity is detected (typically during HPLC analysis), a logical workflow is initiated to identify its structure.

Conclusion

The purity analysis of this compound requires a suite of orthogonal analytical techniques. HPLC serves as the primary tool for quantification, while GC-MS addresses volatile components. NMR spectroscopy is indispensable for structural verification, and elemental analysis confirms the empirical formula. By integrating the data from these methods, a comprehensive and reliable assessment of the compound's purity can be achieved, ensuring its suitability for use in research and pharmaceutical development.

An In-depth Technical Guide to Key Intermediates in Piperidine Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals, making the synthesis of its derivatives a cornerstone of modern medicinal chemistry.[1][2] This guide provides a detailed examination of the key chemical intermediates that serve as crucial building blocks in the synthesis of these valuable compounds, with a focus on practical, data-driven insights for laboratory application.

Chapter 1: Intermediates from Pyridine Reduction

The most direct and atom-economical route to piperidines is the reduction of corresponding pyridine precursors.[1] This transformation, while seemingly straightforward, involves several key intermediates and pathways, the understanding of which is critical for controlling selectivity and yield. The primary intermediates in this process are dihydropyridines (DHPs) and tetrahydropyridines (THPs).

Key Intermediates: Dihydropyridines and Tetrahydropyridines

The reduction of a pyridine ring to a piperidine ring proceeds stepwise through partially saturated intermediates. The stability and reactivity of these intermediates—1,2-dihydropyridine, 1,4-dihydropyridine, and various tetrahydropyridine isomers (e.g., 1,2,3,6-tetrahydropyridine)—are pivotal.[3][4]

-

Dihydropyridines (DHPs): Often transient, DHPs can be isolated under specific conditions. N-activation of the pyridine ring, for instance by acylation or alkylation to form a pyridinium salt, facilitates reduction by hydride reagents like sodium borohydride (NaBH₄) to yield 1,2- or 1,4-DHP intermediates.[4] These intermediates are versatile; for example, 1,2-dihydropyridines can serve as precursors to highly substituted piperidines through stereoselective functionalization.[3]

-

Tetrahydropyridines (THPs): THPs are more stable and frequently isolated intermediates en route to piperidines.[5][6] The 1,2,3,6-tetrahydropyridine isomer is a common product from the reduction of pyridinium salts and serves as a valuable precursor for further functionalization.[7][8] The selective synthesis of THPs is of great interest as they are prevalent in many pharmacologically active compounds.[3][9]

The general pathway for pyridine reduction can be visualized as follows:

Caption: General pathways for pyridine reduction to piperidine.

Quantitative Data on Pyridine Reduction Methods

The choice of catalyst, hydrogen source, and reaction conditions dramatically influences the conversion, yield, and selectivity of pyridine reduction. A variety of methods, including catalytic hydrogenation, transfer hydrogenation, and chemical reduction, are commonly employed.[10]

| Catalyst / Reagent | Substrate Type | H₂ Source | Conditions | Yield (%) | Key Intermediate | Ref. |

| Rh₂O₃ | Substituted Pyridines | 5 bar H₂ | 40 °C, Trifluoroethanol (TFE), 16h | >99 | Piperidine | [10][11] |

| [Cp*RhCl₂]₂ / KI | N-Benzyl-4-phenylpyridinium | HCOOH-NEt₃ | 40 °C, 24h | 97 | Tetrahydropyridine | [10][12] |

| NaBH₄ | Substituted Pyridinium Salts | - | 0 °C to RT, Methanol | Moderate to Excellent | 1,2,5,6-Tetrahydropyridine | [7][8] |

| Pd/C | Pyridine N-Oxides | Ammonium Formate | RT to Reflux, Methanol | High | Piperidine | [13][14] |

| Rh/C (Electrocatalytic) | Pyridine | Water (H⁺ source) | Ambient Temp. & Pressure | 98 | Piperidine | [10][15] |

| Iridium(III) Complex | Functionalized Pyridines | 50 bar H₂ | RT, Methanol, TFA | High | Piperidine | [16] |

Note: Yields are for the specified product (intermediate or final). "Cp*" refers to the pentamethylcyclopentadienyl ligand.

Experimental Protocols

Protocol 1: Selective Hydrogenation to Piperidine using Rhodium(III) Oxide [10][11]

This protocol demonstrates a highly selective hydrogenation under mild conditions.

-

Materials:

-

Pyridine substrate (0.8 mmol)

-

Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

-

2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

-

High-purity hydrogen gas

-

Autoclave reactor equipped with a magnetic stirrer and glass vial

-

-

Procedure:

-

In a glass vial equipped with a magnetic stirrer, add the pyridine substrate (0.8 mmol) and the Rh₂O₃ catalyst.

-

Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.

-

Place the vial inside the autoclave reactor.

-

Seal the reactor and purge three times with hydrogen gas to remove air.

-

Pressurize the autoclave to 5 bar with hydrogen gas.

-

Heat the reaction mixture to 40 °C and stir for 16 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the residual hydrogen gas.

-

The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield.

-

For product isolation, the mixture can be filtered through a pad of celite to remove the catalyst, followed by solvent removal under reduced pressure.

-

Protocol 2: Reduction of a Pyridinium Salt to a Tetrahydropyridine with NaBH₄ [8]

This method is effective for generating 1,2,5,6-tetrahydropyridine intermediates.

-

Materials:

-

Substituted pyridinium salt (e.g., 3a, 24 mmol)

-

Sodium borohydride (NaBH₄, 96 mmol)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the pyridinium salt (24 mmol) in methanol (20 mL) in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium borohydride (96 mmol) portion-wise, maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent under reduced pressure.

-

Add water (5 mL) to the residue and extract the mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent to yield the crude product, which can be purified by flash chromatography.

-

Caption: Experimental workflow for catalytic hydrogenation of pyridine.

This guide is intended for informational purposes for an audience of trained chemical researchers and professionals. All experimental work should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 12. pcliv.ac.uk [pcliv.ac.uk]

- 13. Piperidine synthesis [organic-chemistry.org]

- 14. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a dominant structural motif in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of approved pharmaceuticals.[1] This prevalence is due to its versatile physicochemical properties, including its ability to serve as a key pharmacophoric element and improve pharmacokinetic profiles.[2] Piperidine derivatives are integral to over twenty classes of drugs, targeting a vast range of conditions from central nervous system (CNS) disorders to cancer and infectious diseases.[3][4][5][6] This technical guide offers a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of piperidine derivatives, complete with quantitative data, experimental protocols, and pathway visualizations.

Core Synthetic Strategies

The construction of the piperidine core is a fundamental task in organic chemistry, with several robust methods available to researchers.[3] Key strategies include:

-

Catalytic Hydrogenation of Pyridines: A common and efficient method for producing piperidines, often employing catalysts like platinum oxide or palladium on carbon.[7][8] This approach was instrumental in the synthesis of precursors for drugs like Donepezil.[3][5]

-

Intramolecular Cyclization: This broad category includes various reactions like the aza-Michael reaction and metal-catalyzed cyclizations, which form the piperidine ring by creating a new carbon-nitrogen or carbon-carbon bond within a linear precursor.[3][5]

-

Multi-component Reactions: Reactions like the Ugi four-component reaction allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step.[3]

-

Dearomative Functionalization: Modern methods focus on the direct, stepwise functionalization of pyridines to create highly substituted piperidines, overcoming challenges in controlling regioselectivity and stereoselectivity.[9]

A generalized workflow for the synthesis and evaluation of piperidine derivatives is illustrated below.

Caption: General experimental workflow for piperidine drug discovery.

Therapeutic Applications and Mechanisms of Action

The versatility of the piperidine scaffold allows it to interact with a wide range of biological targets, leading to its use in numerous therapeutic areas.[10][11]

Central Nervous System (CNS) Disorders: Piperidine is a privileged scaffold for CNS-acting drugs due to its ability to cross the blood-brain barrier and interact with various neurotransmitter systems.[2][12]

-

Antipsychotics: Drugs like Haloperidol and Risperidone contain a piperidine moiety and primarily act as antagonists at dopamine D2 receptors. Their mechanism involves blocking dopamine signaling in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.

-

Analgesics: The piperidine core is central to potent opioid analgesics like Fentanyl and Meperidine.[1] These compounds act as agonists at μ-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and the closure of voltage-gated calcium channels, ultimately decreasing neuronal excitability and pain signaling.

-

Alzheimer's Disease: Donepezil, a piperidine derivative, is a reversible inhibitor of acetylcholinesterase (AChE).[4][5] By preventing the breakdown of acetylcholine, it enhances cholinergic neurotransmission, which is beneficial for cognitive function.

The signaling pathway for a typical piperidine-based μ-opioid receptor agonist is depicted below.

Caption: μ-Opioid receptor signaling pathway activated by piperidine agonists.

Oncology: Piperidine derivatives have shown significant promise as anticancer agents through various mechanisms.[1][10] For instance, some derivatives act as potent inhibitors of kinases like IκB kinase (IKKb), which is involved in inflammatory pathways that promote tumor progression.[4] Others function by intercalating with DNA or inhibiting angiogenesis.[10]

Infectious Diseases: The piperidine scaffold is also found in antiviral and antimicrobial agents. Maraviroc, an anti-HIV drug, is a notable example. It acts as a CCR5 receptor antagonist, preventing the virus from entering host immune cells.[1]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[2][13][14]

Table 1: SAR of Piperidine-Based μ-Opioid Receptor Agonists Data is illustrative and compiled from general knowledge in medicinal chemistry.

| Compound (Fentanyl Analog) | R1 (at N1) | R2 (at C4) | R3 (at C4) | Binding Affinity (Ki, nM) |

| Fentanyl | Phenethyl | N-phenylpropanamide | Aniline | 0.35 |

| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | N-phenylpropanamide | Aniline | 1.1 |

| Sufentanil | 2-(2-thienyl)ethyl | N-phenylpropanamide | Aniline | 0.017 |

| Remifentanil | Methyl propanoate | N-phenylpropanamide | Aniline | 0.67 |

General SAR Observations:

-

N1-Substituent: A phenethyl group or bioisosteres at the N1 position is often optimal for high affinity.

-

C4-Substituent: The 4-anilido group is a critical pharmacophore for μ-opioid receptor binding. Modifications to the acyl group on the aniline nitrogen can modulate potency and duration of action.

Table 2: Activity of Piperidinone-Based Anticancer Agents Data adapted from studies on monocarbonyl curcumin analogues.[15]

| Compound ID | Substituent on Benzylidene Rings | Cell Line (e.g., A549 Lung Cancer) | IC50 (µM) |

| EF24 | 2-Fluorophenyl | A549 | ~2.5 |

| H10 | 2-Chlorophenyl | PC-3 (Prostate) | ~1.5 |

| B6 | 2-Bromophenyl | Various | <1.0 |

General SAR Observations:

-

For 3,5-bis(benzylidene)piperidin-4-ones, the presence and position of halogen substituents on the phenyl rings significantly impact cytotoxic activity, with ortho-substitution often enhancing potency.[15]

The logical relationship in SAR studies can be visualized as follows.

Caption: Structure-Activity Relationship (SAR) map for piperidine derivatives.

Key Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel piperidine derivatives.

Protocol 1: Synthesis of a 4-Substituted Piperidine via Reductive Amination

This protocol describes a general method for synthesizing an N-benzyl-4-phenylpiperidin-4-ol, a common intermediate.

-

Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0°C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired N-benzyl-4-phenylpiperidin-4-ol.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Receptor Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., μ-opioid receptor).

-

Preparation: Prepare cell membrane homogenates from cells stably expressing the receptor of interest (e.g., CHO-μOR cells). Protein concentration is determined using a Bradford or BCA assay.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO for μ-OR), and varying concentrations of the unlabeled test piperidine derivative.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), which traps the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The piperidine scaffold remains a highly valuable and versatile core in medicinal chemistry.[3][5] Its favorable physicochemical and pharmacokinetic properties ensure its continued use in the development of new therapeutics.[2] Future research will likely focus on the development of novel, stereoselective synthetic methods to access more complex and three-dimensional piperidine structures, enabling the exploration of new chemical space.[16][17] Furthermore, the integration of piperidine moieties into multi-target ligands and antibody-drug conjugates represents a promising strategy for addressing complex diseases like cancer and neurodegenerative disorders with greater efficacy and reduced side effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijnrd.org [ijnrd.org]

- 12. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones | MDPI [mdpi.com]

- 16. news-medical.net [news-medical.net]

- 17. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Esterification of 1-Boc-piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 1-Boc-piperidine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The protocols for three common esterification methods—Fischer, Steglich, and Mitsunobu—are presented, along with expected yields and reaction parameters to facilitate comparison and selection of the most suitable method for specific research and development needs.

Introduction

1-Boc-piperidine-2-carboxylic acid is a valuable chiral intermediate in medicinal chemistry. Its ester derivatives are frequently used in the synthesis of complex molecules, including enzyme inhibitors and receptor antagonists. The choice of esterification method can significantly impact yield, purity, and compatibility with other functional groups. This guide outlines three distinct and widely used esterification procedures, providing a comparative framework for their application.

Data Presentation

The following tables summarize the quantitative data for the esterification of 1-Boc-piperidine-2-carboxylic acid with methanol, ethanol, and isopropanol using Fischer, Steglich, and Mitsunobu conditions.

Table 1: Fischer Esterification of 1-Boc-piperidine-2-carboxylic acid

| Alcohol | Product | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methanol | Methyl 1-Boc-piperidine-2-carboxylate | H₂SO₄ | 65 | 12 | 85-95 |

| Ethanol | Ethyl 1-Boc-piperidine-2-carboxylate | H₂SO₄ | 78 | 16 | 80-90 |

| Isopropanol | Isopropyl 1-Boc-piperidine-2-carboxylate | H₂SO₄ | 82 | 24 | 60-75 |

Table 2: Steglich Esterification of 1-Boc-piperidine-2-carboxylic acid

| Alcohol | Product | Coupling Reagent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methanol | Methyl 1-Boc-piperidine-2-carboxylate | DCC | DMAP | 25 | 4 | 90-98 |

| Ethanol | Ethyl 1-Boc-piperidine-2-carboxylate | DCC | DMAP | 25 | 6 | 85-95 |

| Isopropanol | Isopropyl 1-Boc-piperidine-2-carboxylate | DCC | DMAP | 25 | 12 | 70-85 |

Table 3: Mitsunobu Reaction for Esterification of 1-Boc-piperidine-2-carboxylic acid

| Alcohol | Product | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methanol | Methyl 1-Boc-piperidine-2-carboxylate | DEAD, PPh₃ | 0 to 25 | 2-4 | 80-90 |

| Ethanol | Ethyl 1-Boc-piperidine-2-carboxylate | DEAD, PPh₃ | 0 to 25 | 3-6 | 75-85 |

| Isopropanol | Isopropyl 1-Boc-piperidine-2-carboxylate | DEAD, PPh₃ | 0 to 25 | 6-12 | 65-80 |

Experimental Protocols

Protocol 1: Fischer Esterification

This method is a classic acid-catalyzed esterification suitable for simple alcohols.

Materials:

-

1-Boc-piperidine-2-carboxylic acid

-

Anhydrous alcohol (Methanol, Ethanol, or Isopropanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a solution of 1-Boc-piperidine-2-carboxylic acid (1.0 eq) in the corresponding anhydrous alcohol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired ester.

Protocol 2: Steglich Esterification

This method is a mild and efficient procedure for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[1][2] It is particularly useful for substrates that are sensitive to acidic conditions.[1]

Materials:

-

1-Boc-piperidine-2-carboxylic acid

-

Alcohol (Methanol, Ethanol, or Isopropanol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-Boc-piperidine-2-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry, under mild conditions.[3][4]

Materials:

-

1-Boc-piperidine-2-carboxylic acid

-

Alcohol (Methanol, Ethanol, or Isopropanol)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-Boc-piperidine-2-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired ester.

Visualizations

The following diagrams illustrate the experimental workflows for the described esterification methods.

Caption: Fischer Esterification Workflow.

Caption: Steglich Esterification Workflow.

Caption: Mitsunobu Reaction Workflow.

References

Application Notes and Protocols for the Use of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate, also known as N-Boc-2-methoxycarbonyl-piperidine or N-Boc-pipecolic acid methyl ester, is a valuable building block for the incorporation of a constrained pipecolic acid moiety into peptide structures. The piperidine ring introduces conformational rigidity, which can be advantageous in drug design to lock a peptide into a bioactive conformation, enhance metabolic stability, and improve receptor selectivity. The presence of the N-Boc protecting group makes it suitable for standard solid-phase peptide synthesis (SPPS) protocols. However, as a secondary amine and a sterically hindered amino acid analogue, its efficient incorporation requires optimized coupling strategies to achieve high yields and purity.

These application notes provide an overview of the utility of this compound in peptide synthesis and detailed protocols for its use.

Key Applications

-

Introduction of Conformational Constraints: The cyclic nature of the piperidine scaffold restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures.

-

Enhanced Proteolytic Stability: The steric hindrance provided by the piperidine ring can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Biological Activity: By inducing specific conformations, the incorporation of this building block can lead to enhanced binding affinity and selectivity for biological targets such as receptors and enzymes.

-

Peptidomimetic and Drug Development: It serves as a crucial component in the design of peptidomimetics and novel therapeutic peptides with improved pharmacological profiles.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. While specific data for this exact compound is not extensively published, the following table provides representative data for the coupling of other challenging N-Boc protected amino acids, which can serve as a guideline for optimization.

| Coupling Reagent | Activation Additive | Typical Coupling Time (min) | Representative Crude Purity (%) | Representative Yield (%) | Reference |

| HBTU/DIEA | HOBt | 30 - 120 | 85 - 95 | High | [1] |

| HATU/DIEA | HOAt | 20 - 60 | > 90 | Very High | [1] |

| DIC/HOBt | HOBt | 60 - 240 | 80 - 90 | Good | [2] |

| PyBOP/DIEA | - | 30 - 90 | > 90 | High |

Note: The data presented are illustrative and based on the coupling of sterically hindered amino acids like N-Boc-L-valine.[1] Actual results for this compound may vary and require optimization.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with a Boc protection strategy.

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle (Boc Strategy)

This protocol outlines the general steps for extending a peptide chain on a solid support using Boc-protected amino acids.

Materials:

-

Pre-loaded resin (e.g., Merrifield, PAM, or MBHA resin)

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Activation additives (e.g., HOBt, HOAt)

-

Kaiser test kit

-

Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)

-

Cold diethyl ether

Workflow Diagram:

Caption: General workflow for incorporating an amino acid in Boc-SPPS.

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[3]

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and the cleaved Boc group.

-

Neutralization: Neutralize the resin-bound amine trifluoroacetate salt with a 10% solution of DIEA in DMF for 2 x 5 minutes.[3]

-

Washing: Wash the resin with DMF (3x).

-

Coupling:

-

Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1]

-

Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-4 hours. Due to the steric hindrance of the piperidine derivative, a longer coupling time or a double coupling may be necessary.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step is required.

-

Repeat Cycle: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Boc group is removed, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail (e.g., HF with anisole as a scavenger, or a TFA-based cocktail such as 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Optimized Coupling for Sterically Hindered Residues

For particularly difficult couplings involving the sterically hindered this compound, more potent coupling reagents and modified conditions are recommended.

Workflow Diagram for Optimized Coupling:

Caption: Optimized coupling workflow for sterically hindered amino acids.

Procedure using HATU:

-

Follow steps 1-5 of Protocol 1.

-

Coupling with HATU:

-

Pre-activation: In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[1]

-

Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

-

-

Follow steps 7-11 of Protocol 1.

Logical Relationship of SPPS Steps

The logical progression of solid-phase peptide synthesis is a cyclic process of deprotection, washing, coupling, and further washing, which is repeated for each amino acid to be added to the growing peptide chain.

Caption: Logical flow of the solid-phase peptide synthesis process.

Conclusion

The incorporation of this compound offers a powerful strategy for designing conformationally constrained and proteolytically stable peptides. While its steric hindrance necessitates the use of optimized coupling protocols with potent reagents like HATU or PyBOP, the potential benefits in terms of improved drug-like properties often justify the synthetic effort. The protocols provided herein offer a solid starting point for researchers aiming to utilize this valuable building block in their peptide synthesis endeavors. It is recommended to perform small-scale test couplings to determine the optimal conditions for specific peptide sequences.

References

Asymmetric Synthesis of Piperidine Alkaloids Using Chiral Building Blocks: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of various piperidine alkaloids utilizing readily available chiral building blocks. The methodologies presented leverage the inherent chirality of starting materials derived from the chiral pool, such as amino acids and their derivatives, to achieve high stereocontrol in the synthesis of complex natural products.

Introduction